Ethyl 2-(naphthalene-1-sulfonamido)acetate
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Overview
Description
Ethyl 2-(naphthalene-1-sulfonamido)acetate is an organic compound with the chemical formula C14H15NO4S and a molecular weight of 293.34 g/mol . It is a solid substance that is soluble in some organic solvents . This compound is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules .
Preparation Methods
Ethyl 2-(naphthalene-1-sulfonamido)acetate can be synthesized through organic synthesis routes. One common method involves the reaction of naphthalene-1-sulfonyl chloride with ethyl glycinate in the presence of a base . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 2-(naphthalene-1-sulfonamido)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(naphthalene-1-sulfonamido)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(naphthalene-1-sulfonamido)acetate involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity . The specific pathways involved depend on the target molecule and the context of its use.
Comparison with Similar Compounds
Ethyl 2-(naphthalene-1-sulfonamido)acetate can be compared with other sulfonamide compounds, such as:
Sulfanilamide: A simpler sulfonamide used as an antibiotic.
N-(1-naphthylsulfonyl)glycine: A similar compound with a glycine moiety instead of an ethyl ester.
The uniqueness of this compound lies in its specific structure, which combines the naphthalene ring with the sulfonamide and ethyl ester groups, providing distinct chemical properties and reactivity .
Biological Activity
Ethyl 2-(naphthalene-1-sulfonamido)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound primarily involves its interaction with various biological targets, notably the Keap1-Nrf2 signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress. The compound has been shown to inhibit the protein-protein interaction (PPI) between Keap1 and Nrf2, leading to increased levels of Nrf2 and subsequent activation of antioxidant response element (ARE)-dependent genes such as NQO1, HMOX1, and GSTM3 .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the naphthalene ring and sulfonamide group significantly affect the biological potency of derivatives. For instance, compounds with electron-donating groups on the aromatic ring enhance antiproliferative activity against cancer cell lines .
Compound | Structure | IC50 (µM) | Activity |
---|---|---|---|
5c | Naphthalen-1-yl | 5.0 | Antiproliferative against MCF-7 |
5d | Naphthalen-2-yl | 10.0 | Antiproliferative against A549 |
2f | 2-(4-fluorobenzyloxy) | 14.2 | Nrf2 activator |
Biological Evaluation
In vitro studies have demonstrated that this compound exhibits antiproliferative properties across various cancer cell lines. For example, compound 5c showed potent activity against MCF-7 breast cancer cells with an IC50 value of 5 µM, indicating its potential as an anticancer agent . Furthermore, the compound's ability to induce Nrf2 activation suggests it may also possess anti-inflammatory properties, which can be beneficial in treating diseases linked to oxidative stress .
Case Studies
- Anticancer Activity : In a study evaluating a series of naphthalene derivatives, this compound was among the most effective compounds in inhibiting cell proliferation in MCF-7 and A549 cell lines. The presence of the naphthalene moiety was critical for enhancing biological activity .
- Oxidative Stress Modulation : Research highlighted that derivatives activating the Nrf2 pathway could mitigate oxidative damage in cellular models, suggesting therapeutic implications for conditions like neurodegenerative diseases and cancer .
- Antimicrobial Activity : While not primarily studied for antimicrobial effects, related compounds within the naphthalene sulfonamide class have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in this area .
Properties
Molecular Formula |
C14H15NO4S |
---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
ethyl 2-(naphthalen-1-ylsulfonylamino)acetate |
InChI |
InChI=1S/C14H15NO4S/c1-2-19-14(16)10-15-20(17,18)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,15H,2,10H2,1H3 |
InChI Key |
ATLVMLQSSOSRBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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